
2,9-Dichloro-5-nitroacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9-Dichloro-5-nitroacridine is a heterocyclic aromatic compound with the molecular formula C₁₃H₆Cl₂N₂O₂. It belongs to the acridine family, which is known for its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry. Acridines are characterized by their three-ring structure, which includes nitrogen atoms, making them versatile for various chemical modifications and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dichloro-5-nitroacridine typically involves the nitration and chlorination of acridine derivatives. One common method includes the following steps:
Nitration: Acridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Chlorination: The nitrated acridine is then subjected to chlorination using reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to introduce chlorine atoms at the 2 and 9 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used for the nitration and chlorination steps.
Purification: The crude product is purified using recrystallization or chromatography techniques to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2,9-Dichloro-5-nitroacridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 9 positions can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride (SnCl₂).
Common Reagents and Conditions
Substitution: Reagents such as potassium carbonate (K₂CO₃) and dimethylformamide (DMF) are commonly used for nucleophilic substitution reactions.
Reduction: Catalytic hydrogenation or chemical reduction using SnCl₂ in acidic conditions is employed for the reduction of the nitro group.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields 2,9-dichloro-5-aminoacridine.
Substituted Acridines: Nucleophilic substitution reactions yield various substituted acridines depending on the nucleophile used.
Applications De Recherche Scientifique
2,9-Dichloro-5-nitroacridine has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of antimalarial and anticancer agents. Acridine derivatives have shown promising activity against various cancer cell lines and malaria parasites.
Biological Studies: Due to its ability to intercalate with DNA, it is used in studies related to DNA-binding and as a fluorescent probe for nucleic acid staining.
Material Science: Acridine derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,9-Dichloro-5-nitroacridine primarily involves its interaction with DNA. The planar structure of acridine allows it to intercalate between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription processes. This intercalation is facilitated by π-π stacking interactions and hydrogen bonding. The compound’s ability to intercalate with DNA makes it a potent antitumor and antimicrobial agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,9-Dichloroacridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitroacridine: Lacks the chlorine atoms, which affects its chemical reactivity and biological activity.
9-Aminoacridine: Contains an amino group instead of a nitro group, leading to different biological activities and applications.
Uniqueness
2,9-Dichloro-5-nitroacridine is unique due to the presence of both nitro and chloro substituents, which enhance its reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical modifications, making it valuable in medicinal chemistry and material science.
Propriétés
Numéro CAS |
670241-56-2 |
|---|---|
Formule moléculaire |
C13H6Cl2N2O2 |
Poids moléculaire |
293.10 g/mol |
Nom IUPAC |
2,9-dichloro-5-nitroacridine |
InChI |
InChI=1S/C13H6Cl2N2O2/c14-7-4-5-10-9(6-7)12(15)8-2-1-3-11(17(18)19)13(8)16-10/h1-6H |
Clé InChI |
JCUQKVAROIZEMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C3C=CC(=CC3=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


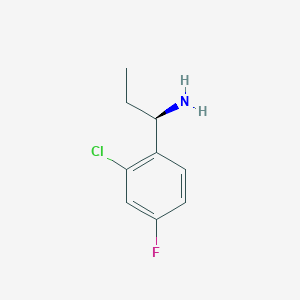


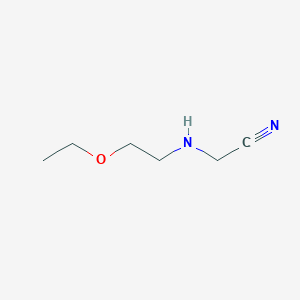
![[(5-Chloro-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12941854.png)
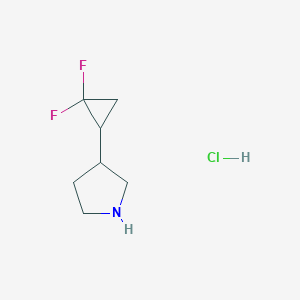
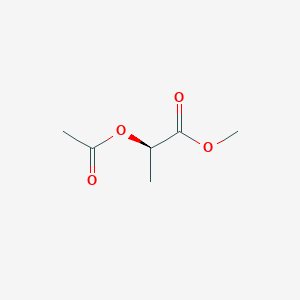

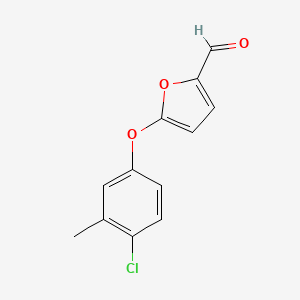

![1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B12941891.png)
![(1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclobutyl)methanamine](/img/structure/B12941898.png)
![25,26,27,28-Tetrakis(hexyloxy)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaen](/img/structure/B12941900.png)

